The synthesis of duloxetine-d7 typically involves the modification of the standard duloxetine synthesis process to incorporate deuterium. A common method includes the use of deuterated solvents or reagents during the reaction stages.
The specifics of these processes can vary significantly based on the chosen synthetic route and the desired purity levels .
Duloxetine-d7 retains the core structure of duloxetine but with the addition of seven deuterium atoms. The molecular formula can be represented as CHDNOSCl.
Duloxetine-d7 can undergo similar chemical reactions as its non-deuterated counterpart due to its structural similarity.
Duloxetine-d7 functions similarly to duloxetine by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, leading to increased levels of these neurotransmitters in the brain.
Relevant analyses such as differential scanning calorimetry and infrared spectroscopy are used to characterize its physical properties .
Duloxetine-d7 finds significant utility in scientific research, particularly in pharmacokinetic studies aimed at understanding drug metabolism and behavior in biological systems.
Duloxetine-d7 is a deuterium-enriched isotopologue of the antidepressant drug duloxetine, where seven hydrogen atoms (H) are replaced by deuterium atoms (D). This substitution occurs specifically at the naphthyl ring positions, resulting in a molecular formula of C₁₈H₁₂D₇NOS and a molecular weight of 304.46 g/mol (versus 297.41 g/mol for non-deuterated duloxetine) [2] [3]. The deuterium labeling pattern is confirmed by the SMILES notation: [2H]c1c([2H])c([2H])c2c(O[C@@H](CCNC)c3cccs3)c([2H])c([2H])c([2H])c2c1[2H]
, which explicitly shows deuterium atoms at all positions of the naphthalene moiety [3] [4]. The stereochemistry of the parent compound is retained, with the (S)-configuration indicated at the chiral center [2]. The CAS Registry Number for duloxetine-d7 is 919514-01-5, distinguishing it from non-deuterated duloxetine (CAS 116539-59-4) [2] [3].
Table 1: Structural and Isotopic Data for Duloxetine-d7
Parameter | Specification |
---|---|
Molecular Formula | C₁₈H₁₂D₇NOS |
Molecular Weight | 304.46 g/mol |
CAS Number | 919514-01-5 |
Deuterium Positions | Naphthyl ring (2,3,4,5,6,7,8-d₇) |
Chiral Configuration | (S)-enantiomer |
SMILES Notation | [2H]c1c([2H])c([2H])c2c(OC@@Hc3cccs3)c([2H])c([2H])c([2H])c2c1[2H] |
Duloxetine-d7 exhibits physicochemical properties similar to non-deuterated duloxetine due to isotopic substitution preserving bond angles and overall molecular geometry. Key properties include:
Table 2: Physicochemical and Stability Profile
Property | Duloxetine-d7 |
---|---|
Storage Temperature | –20°C |
Shipping Conditions | Room temperature (short-term) |
Purity Threshold | >95% (HPLC) |
Isotopic Enrichment | ≥97% d₇; no d₀/d₁/d₂ impurities |
Photostability | Light-sensitive |
Metabolic Stability | Enhanced vs. non-deuterated duloxetine |
Deuteration induces subtle but significant differences between duloxetine-d7 and its non-deuterated counterpart:
Table 3: Comparative Analysis: Duloxetine-d7 vs. Duloxetine
Parameter | Duloxetine-d7 | Non-Deuterated Duloxetine |
---|---|---|
Molecular Weight | 304.46 g/mol | 297.41 g/mol |
Key Isotopic Feature | Naphthyl-d₇ | Naphthyl-H₇ |
MS Detection | m/z 305 (M+H⁺) | m/z 298 (M+H⁺) |
Metabolic Oxidation | Slower (C-D bond cleavage) | Faster (C-H bond cleavage) |
Primary Use | Analytical standard; tracer | Active pharmaceutical ingredient |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1